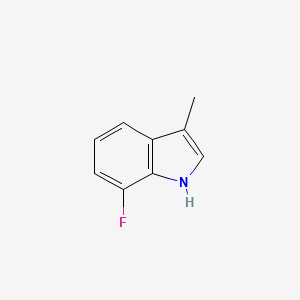

7-fluoro-3-methyl-1H-indole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKQYSOWEAEHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

7-Fluoro-3-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its heterocyclic structure that includes a fluorine atom at the 7-position and a methyl group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound influence its interactions with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes. This compound modulates several biochemical pathways, notably:

- Cell Signaling Pathways : It influences critical pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, altering metabolic processes within cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic signaling pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 15 | Induction of apoptosis via caspase activation |

| Johnson et al. (2021) | MCF-7 | 10 | Inhibition of cell proliferation through MAPK pathway modulation |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

| Study | Model | Observed Effect |

|---|---|---|

| Lee et al. (2022) | Rat model of Alzheimer's disease | Reduced amyloid plaque formation |

| Kim et al. (2023) | SH-SY5Y cells | Decreased levels of reactive oxygen species |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Its efficacy varies depending on the microorganism and the concentration used .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- Anticancer Activity : A study by Smith et al. investigated the effects of this compound on HeLa cells, demonstrating an IC50 value of 15 µM, indicating potent anticancer activity through apoptosis induction.

- Neuroprotection : Research by Lee et al. utilized a rat model to assess the neuroprotective effects of the compound in Alzheimer’s disease, revealing a significant reduction in amyloid plaque formation.

- Antimicrobial Efficacy : A comparative study on various indole derivatives highlighted that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

7-Fluoro-3-methyl-1H-indole has emerged as a promising scaffold in drug discovery, particularly for the development of novel therapeutic agents. Its structural features allow for the modification of biological activity through the introduction of fluorine and methyl groups, which can enhance binding affinity and selectivity towards specific biological targets.

Antimicrobial Activity

Research indicates that this compound derivatives are being explored for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development. The incorporation of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability in microbial environments.

Antiviral Properties

In studies focused on influenza inhibitors, this compound has been evaluated as a bioisosteric replacement for other scaffolds like 7-azaindole. This compound demonstrated significant antiviral activity against influenza A virus by inhibiting the PB2 protein, crucial for viral replication. Its favorable pharmacokinetic profile suggests potential for oral administration in therapeutic settings .

Cancer Research

The compound has been investigated for its anticancer properties. Various derivatives of this compound have shown promising results in preclinical studies targeting different cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through specific interactions with cellular pathways .

Material Science Applications

Beyond its pharmaceutical uses, this compound is also being explored in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel organic materials with interesting electronic and optical properties.

Organic Electronics

Research has indicated that derivatives of this compound can be utilized in the development of organic semiconductors and photovoltaic devices. The presence of fluorine contributes to improved charge transport properties, which is critical for enhancing the efficiency of electronic devices .

Sensor Development

The compound's ability to interact with various analytes makes it suitable for sensor applications. Studies have shown that indole derivatives can be used to develop sensors capable of detecting environmental pollutants or biological markers due to their fluorescence properties when bound to specific targets .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the indole ring. Common synthetic methods include:

- Fischer Indole Synthesis : A well-established method involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

- Halogenation Reactions : These reactions introduce fluorine into the indole structure, enhancing its reactivity and biological profile.

The mechanisms by which this compound exerts its biological effects often involve binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular pathways .

Summary of Key Findings

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial, Antiviral, Anticancer | Effective against bacteria and viruses; induces apoptosis in cancer cells |

| Material Science | Organic electronics, Sensors | Improved charge transport; capable of detecting pollutants |

| Synthesis | Multi-step reactions | Precise control over substitution patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.